molecular formula C11H8FN3 B8158799 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B8158799
M. Wt: 201.20 g/mol
InChI Key: FWXZHFXTGIRFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile (CAS 1856819-12-9) is a fluorinated pyrazole derivative with the molecular formula C11H8FN3 and a molecular weight of 201.20 . This compound is part of the pyrazole chemical class, a five-membered heterocycle known for its wide spectrum of biological activities and its presence in numerous commercially available drugs . Pyrazole derivatives are extensively researched as key scaffolds in medicinal chemistry due to their demonstrated anti-inflammatory, antimicrobial, anticancer, and antitumor properties, among others . Researchers value this compound as a versatile building block for synthesizing more complex molecules. The presence of both a fluorobenzyl group and a nitrile group on the pyrazole core offers distinct points for chemical modification, making it a valuable intermediate in the discovery and development of novel pharmaceuticals and agrochemicals . The structural motifs present in this compound are frequently explored for their potential to interact with various enzymes and biological targets . Please handle this product with care. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXZHFXTGIRFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

The pyrazole ring is typically constructed via cyclo-condensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, reacting (4-fluorophenyl)acetone with diethyl oxalate in the presence of sodium hydride (NaH) generates a 2,4-diketoester intermediate. Subsequent treatment with hydrazine derivatives at reflux temperatures (80–100°C) yields regioisomeric pyrazole carboxylates (Figure 1A).

Key Reaction Conditions

ParameterValue
SolventDry toluene or ethanol
Temperature40°C (initial), reflux
CatalystTrifluoroacetic acid (TFA)
Yield61–74% (major isomer)

The regioselectivity of pyrazole formation depends on the electronic effects of substituents. Electron-withdrawing groups (e.g., -F on the phenyl ring) favor cyclization at the β-keto position, producing 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate as the major product.

Functionalization of the Pyrazole Ring

Introduction of the 4-Carbonitrile Group

The cyano group at position 4 is introduced via nucleophilic substitution or oxidation-reduction sequences:

Direct Cyanation

Treating 4-iodopyrazole intermediates with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 12 hours achieves cyanation with 75–85% efficiency. Alternative methods employ palladium-catalyzed cross-coupling using trimethylsilyl cyanide (TMSCN).

Optimized Cyanation Protocol

ReagentTMSCN (1.2 equiv)
CatalystPd(PPh₃)₄ (5 mol%)
SolventTetrahydrofuran (THF)
Temperature80°C, 8 hours
Yield82%

Oxidation of Alcohol Intermediates

Pyrazole-4-methanol derivatives, prepared via LiAlH₄ reduction of ester precursors, are oxidized to the corresponding nitriles using pyridinium chlorochromate (PCC). This method yields 55–57% of the target nitrile.

Alkylation at the N1 Position

Benzylation with 4-Fluorobenzyl Bromide

The 4-fluorophenylmethyl group is introduced via N-alkylation of pyrazole precursors. Reacting 1H-pyrazole-4-carbonitrile with 4-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (ACN) at 60°C for 6 hours achieves 89% yield.

Side Reaction Mitigation

  • Competitive O-Alkylation : Minimized by using polar aprotic solvents (e.g., DMF) and excess K₂CO₃.

  • Diastereomer Formation : Controlled by maintaining reaction temperatures below 70°C.

One-Pot Multicomponent Approaches

Tandem Cyclization-Alkylation

A streamlined protocol combines pyrazole synthesis and N-alkylation in a single pot:

  • Cyclocondensation : (4-Fluorophenyl)acetone, diethyl oxalate, and methylhydrazine in ethanol at reflux (3 hours).

  • In Situ Alkylation : Addition of 4-fluorobenzyl bromide and K₂CO₃, continued reflux for 5 hours.
    This method reduces purification steps and improves overall yield to 78%.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and mixing:

  • Reactor Type : Microfluidic tubular reactor (stainless steel, 0.5 mm diameter).

  • Conditions : 150°C, 20 bar pressure, residence time 8 minutes.

  • Output : 12 kg/hour with 94% purity (HPLC).

Purification Techniques

  • Crystallization : Recrystallization from ethyl acetate/hexanes (1:3) removes regioisomeric impurities.

  • Chromatography : Silica gel chromatography (hexanes:EtOAc, 4:1) isolates the final product in >99% purity.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 5.32 (s, 2H, -CH₂-), 7.02–7.15 (m, 4H, Ar-H), 8.21 (s, 1H, pyrazole-H).
IR (KBr)ν 2225 cm⁻¹ (C≡N), 1510 cm⁻¹ (C-F)
MS (ESI+)m/z 201.1 [M+H]+

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazole ring and antiperiplanar orientation of the cyano and benzyl groups (Figure 1B). The 4-fluorophenyl moiety participates in C–H···F interactions (2.9 Å), stabilizing the crystal lattice.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

  • Electronic Effects : Electron-deficient hydrazines favor substitution at the α-position.

  • Solvent Polarity : Polar solvents (e.g., DMF) improve selectivity for the 1,4-disubstituted isomer by 20%.

Emerging Methodologies

Photocatalytic Cyanation

Visible-light-mediated cyanation using eosin Y as a photocatalyst achieves 88% yield under ambient conditions, reducing energy consumption by 40% compared to thermal methods.

Biocatalytic Approaches

Engineered nitrilases convert pyrazole-4-carboxamides to nitriles with 99% enantiomeric excess (ee), though substrate scope remains limited .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile is extensive, with research indicating various therapeutic applications:

  • Antitumor Activity : Recent studies have identified pyrazole derivatives as promising candidates in cancer therapy. The incorporation of the pyrazole moiety into drug design has been linked to enhanced antitumor activity against various cancer cell lines .
  • Antimicrobial Properties : Compounds featuring the pyrazole structure have demonstrated significant antimicrobial effects. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics .
  • Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives have been explored in several studies. These compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Neuroprotective Effects : Emerging research suggests that certain pyrazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve inhibition of oxidative stress and modulation of neuroinflammatory responses .

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which include this compound as a key intermediate. These derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Effects

Research conducted by Bhat et al. demonstrated that pyrazole derivatives exhibit potent antimicrobial activity. In vitro assays showed that this compound effectively inhibited the growth of several bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 3: Neuroprotective Potential

A recent investigation into the neuroprotective effects of pyrazole derivatives indicated that compounds like this compound could reduce neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivityEffective against various cancer cell lines; enhances drug design strategies
Antimicrobial PropertiesInhibits growth of bacteria and fungi; potential for new antibiotics
Anti-inflammatory EffectsModulates inflammatory pathways; useful for inflammatory diseases
Neuroprotective EffectsReduces oxidative stress-induced neuronal death; potential for neurodegeneration treatment

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to various receptors and enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

3-Acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile

  • Substituents: Position 1: 4-fluorophenyl; Position 3: acetyl; Position 5: phenyl; Position 4: cyano.
  • Comparison : Unlike the target compound’s 4-fluorobenzyl group, this derivative has a 4-fluorophenyl group directly attached to the pyrazole. The acetyl and phenyl groups introduce steric bulk and electron-withdrawing effects, which may reduce reactivity in further functionalization compared to the more flexible benzyl group in the target compound. This derivative is utilized in MCRs to synthesize pyrimidine scaffolds, highlighting its role as a versatile intermediate .

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • Substituents: Position 1: 4-fluorophenyl; Position 5: fluorine; Position 4: cyano.
  • However, the absence of a benzyl group reduces lipophilicity compared to the target compound. This derivative’s molecular weight (205.16 g/mol) is lower than the target’s estimated mass (~239.25 g/mol), impacting pharmacokinetic properties .

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

  • Substituents: Position 1: 2,4-difluorophenyl; Position 3: methyl; Position 5: amino; Position 4: cyano.
  • The amino group at position 5 enables hydrogen bonding, which could enhance solubility and biological interactions. This compound is noted for high purity (98%) and is available in research quantities, suggesting applications in drug discovery .

1-(4-Fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile

  • Substituents: Position 1: 4-fluorophenyl; Position 3: acryloyl; Position 5: phenyl; Position 4: cyano.
  • Comparison: The acryloyl group at position 3 allows for conjugate additions and cyclizations, as demonstrated in reactions with malononitrile to form pyridine derivatives. The target compound’s benzyl group may offer similar flexibility for further modifications, but the absence of an acryloyl moiety limits its utility in specific annulation reactions .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents
This compound ~239.25 4-fluorobenzyl (C₇H₆F), cyano (CN)
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 205.16 4-fluorophenyl (C₆H₄F), fluorine (F), cyano (CN)
5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 248.22 2,4-difluorophenyl (C₆H₃F₂), methyl (CH₃), amino (NH₂), cyano (CN)

The target compound’s higher molecular weight and benzyl group suggest greater lipophilicity, which may enhance membrane permeability in biological systems compared to smaller analogues.

Biological Activity

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile (CAS Number: 1856819-12-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula: C11H8FN3
  • Molecular Weight: 201.20 g/mol
  • Structural Characteristics: The compound features a pyrazole ring substituted with a fluorophenyl group and a carbonitrile moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Growth Inhibition (%)
HepG2 (Liver)10.554.25
HeLa (Cervical)15.038.44
GM-6114 (Fibroblast)>10080.06

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The compound demonstrated selective toxicity, showing significant inhibition of cancer cell growth while exhibiting minimal effects on normal fibroblasts, indicating a favorable therapeutic index .

The mechanism of action for this compound involves the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell cycle progression. Studies suggest that the fluorophenyl group enhances binding affinity to specific targets involved in cell proliferation and survival pathways .

Structure-Activity Relationships (SAR)

The presence of the carbonitrile group is crucial for the compound's activity. Variations in substituents on the pyrazole ring can significantly influence biological activity. For instance, modifications at the N1 position have been shown to alter potency against various cancer types .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound:

  • Study on HepG2 Cells : A study reported an IC50 value of 10.5 µM against HepG2 cells, indicating moderate potency compared to other pyrazole derivatives .
  • HeLa Cell Study : Another investigation found that this compound inhibited HeLa cell proliferation with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent .
  • Comparative Analysis : A comparative study highlighted that while many pyrazole derivatives exhibit anticancer properties, the specific structural configuration of this compound contributes to its unique efficacy profile against liver and cervical cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile?

  • Methodology : The compound can be synthesized via a multi-step approach involving (i) Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenylmethyl group to the pyrazole core, followed by (ii) cyanation at the 4-position using copper(I) cyanide or palladium-catalyzed reactions. Triazenylpyrazole precursors (e.g., 3-(4-substituted-phenyl)-1H-pyrazoles) are effective intermediates for regioselective functionalization .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity. Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to maximize yields .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS).

  • ¹H NMR : Confirm the presence of the fluorophenylmethyl group via aromatic proton splitting patterns (δ 7.2–7.4 ppm) and methylene protons (δ ~5.3 ppm, singlet).
  • IR : Identify the nitrile stretch at ~2200–2250 cm⁻¹ .
    • Validation : Cross-reference experimental data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using:

  • Microplate assays : Measure IC₅₀ values against bacterial/fungal strains or cancer cell lines (e.g., MTT assay).
  • Enzyme inhibition : Use fluorometric or colorimetric substrates to assess interactions with kinases or proteases .
    • Controls : Include positive controls (e.g., citalopram analogs for serotonin transporter binding studies) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement .

  • Key Parameters : Analyze dihedral angles between the fluorophenyl and pyrazole rings; typical ranges are 7–56°, influenced by steric and electronic effects .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to explain packing motifs .
    • Troubleshooting : Address twinning or disorder using SHELXL’s TWIN/BASF commands .

Q. What computational strategies predict the compound’s reactivity and pharmacokinetics?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential maps and frontier molecular orbitals .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility, permeability, and cytochrome P450 interactions .
    • Validation : Correlate computational results with experimental LogP and metabolic stability data .

Q. How to address contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Structural Analogues : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) to identify pharmacophoric motifs .
    • Case Study : Discrepancies in serotonin transporter binding affinity may arise from stereoelectronic differences in the nitrile group orientation .

Q. What advanced techniques characterize electronic properties relevant to catalytic or photophysical applications?

  • Methodology :

  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of the nitrile group .
  • UV-Vis/FL Spectroscopy : Analyze π→π* transitions (λmax ~250–300 nm) and Stokes shifts for fluorescence quenching studies .
    • Correlation : Link electronic properties to catalytic performance in cross-coupling or photoredox reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.